molecular formula C22H16N2O5 B2561228 (4-Formyl-2-methoxyphenyl) 3-(furan-2-yl)-1-phenylpyrazole-4-carboxylate CAS No. 956964-49-1

(4-Formyl-2-methoxyphenyl) 3-(furan-2-yl)-1-phenylpyrazole-4-carboxylate

Cat. No.: B2561228
CAS No.: 956964-49-1
M. Wt: 388.379
InChI Key: YAGFXWGBTWKFJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Formyl-2-methoxyphenyl) 3-(furan-2-yl)-1-phenylpyrazole-4-carboxylate is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Formyl-2-methoxyphenyl) 3-(furan-2-yl)-1-phenylpyrazole-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the furan and phenyl groups. The final step involves the formylation and methoxylation of the phenyl ring.

    Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of Furan and Phenyl Groups: The furan and phenyl groups can be introduced through a series of substitution reactions, often using halogenated precursors and palladium-catalyzed cross-coupling reactions.

    Formylation and Methoxylation: The final steps involve the formylation of the phenyl ring using a Vilsmeier-Haack reaction and the methoxylation using a methylating agent such as dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(4-Formyl-2-methoxyphenyl) 3-(furan-2-yl)-1-phenylpyrazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 4-Carboxy-2-methoxyphenyl 3-(furan-2-yl)-1-phenylpyrazole-4-carboxylate.

    Reduction: 4-Hydroxymethyl-2-methoxyphenyl 3-(furan-2-yl)-1-phenylpyrazole-4-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, (4-Formyl-2-methoxyphenyl) 3-(furan-2-yl)-1-phenylpyrazole-4-carboxylate can be used to study enzyme interactions and receptor binding due to its multiple functional groups that can interact with biological macromolecules.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its aromatic and heterocyclic components.

Mechanism of Action

The mechanism of action of (4-Formyl-2-methoxyphenyl) 3-(furan-2-yl)-1-phenylpyrazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the aromatic rings can participate in π-π stacking interactions with aromatic residues in proteins. The methoxy group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (4-Formyl-2-hydroxyphenyl) 3-(furan-2-yl)-1-phenylpyrazole-4-carboxylate
  • (4-Formyl-2-methoxyphenyl) 3-(thiophen-2-yl)-1-phenylpyrazole-4-carboxylate
  • (4-Formyl-2-methoxyphenyl) 3-(benzofuran-2-yl)-1-phenylpyrazole-4-carboxylate

Uniqueness

The uniqueness of (4-Formyl-2-methoxyphenyl) 3-(furan-2-yl)-1-phenylpyrazole-4-carboxylate lies in its combination of functional groups and aromatic rings, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(4-formyl-2-methoxyphenyl) 3-(furan-2-yl)-1-phenylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O5/c1-27-20-12-15(14-25)9-10-18(20)29-22(26)17-13-24(16-6-3-2-4-7-16)23-21(17)19-8-5-11-28-19/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGFXWGBTWKFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC(=O)C2=CN(N=C2C3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.